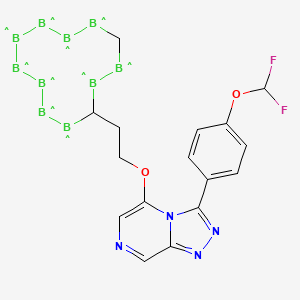![molecular formula C20H14F2N4O3 B10797432 4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzoic acid](/img/structure/B10797432.png)
4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-551 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of a series of sulfonamides that have shown promising activity against certain biological targets, making it a subject of extensive research.
Preparation Methods
The synthesis of OSM-S-551 typically involves a series of chemical reactions that include the formation of the sulfonamide group. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups that confer the desired biological activity. The reaction conditions usually involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
OSM-S-551 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
OSM-S-551 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential to inhibit certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has shown that OSM-S-551 may have therapeutic potential in treating diseases like malaria by targeting specific biological pathways.
Industry: It is used in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of OSM-S-551 involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing their normal reactions. This inhibition can lead to the disruption of biological pathways that are essential for the survival of certain pathogens, making OSM-S-551 a potential therapeutic agent.
Comparison with Similar Compounds
OSM-S-551 is part of a series of sulfonamides that include compounds like OSM-S-106 and other aminothienopyrimidine derivatives . Compared to these similar compounds, OSM-S-551 has shown unique properties in terms of its potency and selectivity for certain biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14F2N4O3 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H14F2N4O3/c21-15-6-1-12(9-16(15)22)7-8-29-18-11-23-10-17-24-25-19(26(17)18)13-2-4-14(5-3-13)20(27)28/h1-6,9-11H,7-8H2,(H,27,28) |
InChI Key |
UMTJNRMURJHRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCCC4=CC(=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Phenylethoxy)-3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797351.png)
![6-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,3-dihydroindol-2-one](/img/structure/B10797352.png)
![(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine](/img/structure/B10797362.png)
![3-(Oxan-4-yl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797363.png)
![8-Benzylsulfanyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797370.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797376.png)
![N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797381.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(3,4-difluorophenyl)propane-1,2-diol](/img/structure/B10797387.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropane-1,2-diol](/img/structure/B10797390.png)
![(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol](/img/structure/B10797391.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797396.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[[4-(3,4-difluorophenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797397.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797399.png)
